1,2,3,4-Tetrahydroisoquinolin-4-amine
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-4-amine is a secondary amine with the chemical formula C9H12N2. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolin-4-amine can be synthesized through several methods. One common approach involves the reduction of isoquinoline using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of isoquinoline under high pressure and temperature conditions . The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: It can be further reduced to form more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C or PtO2 is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is studied for its potential neuroprotective effects and its role in neurotransmitter metabolism.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may contribute to its neuroprotective effects . Additionally, it has antioxidant properties and can scavenge free radicals, further contributing to its protective effects on neurons .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-4-amine can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has significant neuroprotective activity and can interact with dopamine receptors.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which is widely studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRYJXTOWQUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475865 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681448-81-7 | |
Record name | 1,2,3,4-Tetrahydro-4-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681448-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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